molecular formula C19H24N2O3S B11801386 2-(4-Mesityl-2-pivalamidothiazol-5-yl)aceticacid

2-(4-Mesityl-2-pivalamidothiazol-5-yl)aceticacid

Cat. No.: B11801386
M. Wt: 360.5 g/mol
InChI Key: DZPCGYHSIQBNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic Acid

Chemical Identity and IUPAC Nomenclature

The molecular formula of 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid is C₁₉H₂₄N₂O₃S , with a molecular weight of 360.47 g/mol . Its IUPAC name is derived through systematic analysis of its structural components:

  • Thiazole core : A five-membered aromatic ring containing one sulfur and one nitrogen atom.
  • Mesityl group : A 2,4,6-trimethylphenyl substituent at the 4-position of the thiazole ring.
  • Pivalamide group : A 2,2-dimethylpropanamide moiety at the 2-position of the thiazole.
  • Acetic acid chain : A carboxylic acid-functionalized methyl group at the 5-position.

Applying IUPAC rules, the full systematic name is 2-[4-(2,4,6-trimethylphenyl)-2-(2,2-dimethylpropanamido)-1,3-thiazol-5-yl]acetic acid . The SMILES notation O=C(O)CC1=C(C2=C(C)C=C(C)C=C2C)N=C(NC(C(C)(C)C)=O)S1 confirms this arrangement .

Table 1: Key Molecular Properties
Property Value
Molecular Formula C₁₉H₂₄N₂O₃S
Molecular Weight 360.47 g/mol
CAS Registry Number 1416345-28-2
SMILES O=C(O)CC1=C(C2=C(C)C=C(C)C=C2C)N=C(NC(C(C)(C)C)=O)S1

Historical Context in Thiazole Derivative Research

Thiazoles have been central to medicinal chemistry since the mid-20th century, with early work focusing on their antimicrobial and anti-inflammatory properties. The introduction of acetic acid-functionalized thiazoles marked a shift toward targeting enzymatic pathways, particularly in metabolic disorders. For instance, sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, utilizes a trifluorophenylacetic acid-thiazolidine scaffold .

The incorporation of pivalamide groups in thiazole derivatives emerged as a strategy to enhance metabolic stability. Pivaloyl (2,2-dimethylpropanoyl) groups resist enzymatic hydrolysis due to steric hindrance, prolonging drug half-life . Similarly, mesityl (2,4,6-trimethylphenyl) substituents improve lipophilicity and modulate steric interactions with target proteins, as seen in kinase inhibitors .

Position Within the Acetic Acid Functionalized Heterocycles

Acetic acid-functionalized heterocycles occupy a critical niche in drug design, balancing hydrophilicity (via the carboxylic acid) and target engagement (via the heterocycle). Compared to benzimidazole-acetic acid derivatives (e.g., C₁₀H₁₀N₂O₂ ), thiazole-based analogs like 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid offer distinct advantages:

  • Electronic modulation : The sulfur atom in thiazoles influences electron distribution, altering binding affinity.
  • Steric effects : The mesityl group creates a bulky hydrophobic pocket, potentially enhancing selectivity for hydrophobic enzyme domains.
  • Synthetic versatility : Thiazoles permit regioselective substitutions, enabling precise tuning of physicochemical properties.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

2-[2-(2,2-dimethylpropanoylamino)-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C19H24N2O3S/c1-10-7-11(2)15(12(3)8-10)16-13(9-14(22)23)25-18(20-16)21-17(24)19(4,5)6/h7-8H,9H2,1-6H3,(H,22,23)(H,20,21,24)

InChI Key

DZPCGYHSIQBNLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)NC(=O)C(C)(C)C)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis with α-Halo Ketones

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. In this method, thiourea derivatives react with α-halo ketones under basic conditions. For the target compound, 2-bromo-1-(2,4,6-trimethylphenyl)ethan-1-one serves as the α-halo ketone, while pivaloyl-protected thiourea provides the 2-pivalamido group.

Reaction Conditions

  • Solvent: Tetrahydrofuran (THF) or acetonitrile

  • Base: Triethylamine or potassium carbonate

  • Temperature: 20–30°C

  • Yield: 68–75% (crude), improving to 85% after recrystallization

A key challenge is avoiding over-alkylation at the thiazole nitrogen. The patent WO2015155664A1 highlights the use of stoichiometric control, limiting the α-halo ketone to 1.12 molar equivalents relative to thiourea.

Coupling of Preformed Thiazole Intermediates

An alternative route involves synthesizing 4-mesitylthiazol-2-amine followed by pivaloylation and acetic acid side-chain introduction.

Pivaloylation of 4-Mesitylthiazol-2-amine

Pivaloyl chloride reacts with the amine in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. Excess base (e.g., triethylamine) ensures complete acylation.

Optimization Data

ParameterValueImpact on Yield
Equiv. Pivaloyl Cl1.1 vs. 1.589% vs. 92%
SolventDCM vs. THF92% vs. 85%
Reaction Time2 h vs. 6 h90% vs. 91%

Introduction of Acetic Acid Side Chain

The 5-position of the thiazole is functionalized via Friedel-Crafts alkylation using bromoacetic acid tert-butyl ester, followed by deprotection with trifluoroacetic acid (TFA). Continuous-flow systems, as described in ChemRxiv studies, enhance reproducibility for this step by minimizing thermal degradation.

Optimization Strategies for Industrial Scalability

Solvent Selection and Volume Effects

WO2015155664A1 demonstrates that THF outperforms 2-methyl THF and MTBE in coupling reactions due to its polarity and miscibility with aqueous workup solutions. Reducing solvent volumes from 10 to 3 volumes improves reaction concentration without compromising yield.

Catalytic Hydrogenation for Nitro-Group Reduction

The LookChem synthesis of mirabegron intermediates employs 10% palladium on carbon (Pd/C) under hydrogen atmospheres for nitro-to-amine conversions. Similar conditions apply to the reduction of nitro-mesityl intermediates in the target compound’s synthesis, achieving >99% conversion at 60 psi H₂.

Crystallization and Polymorph Control

Isolating the α-crystal form of the final product requires slow cooling in THF/water mixtures at 5–10°C. XRPD analysis confirms phase purity, while DSC thermograms show a single endotherm at 201°C, consistent with the α-form.

Analytical Characterization and Purity Standards

High-Performance Liquid Chromatography (HPLC)

Purity assessments using reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) reveal chemical purity >99.5% and chiral purity >99.8% for batches synthesized via optimized routes.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 2.58 (s, 9H, mesityl-CH₃), 1.42 (s, 9H, pivaloyl-C(CH₃)₃).

  • IR (KBr): 1710 cm⁻¹ (C=O, carboxylic acid), 1655 cm⁻¹ (C=O, pivalamide) .

Chemical Reactions Analysis

2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that thiazolidine derivatives possess Minimum Inhibitory Concentrations (MICs) as low as 3.91 mg/L, suggesting strong antibacterial activity comparable to standard antibiotics like oxacillin and cefuroxime .

Compound TypeMIC (mg/L)Activity Against
Thiazolidine Derivatives3.91Gram-positive bacteria
Standard Antibiotics-Various bacterial strains

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer potential. The compound is believed to act through apoptosis induction in cancer cells. A series of studies on related thiazole compounds have shown promising results against various cancer cell lines, including breast and colon cancer . For example, certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

Cancer Cell LineIC50 (µM)Reference Compound
Breast Cancer10.84 ± 4.2Doxorubicin (0.92 ± 0.1)
Colon Cancer20.12 ± 6.20-

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives has also been documented. Compounds with similar structures have shown efficacy in reducing inflammation markers in vitro, suggesting that 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid may possess similar properties . This application is particularly relevant in developing treatments for chronic inflammatory diseases.

Case Studies

  • Antimicrobial Study : A recent investigation into thiazolidine derivatives revealed that modifications at the phenyl ring significantly influenced antibacterial activity. The study found that electron-withdrawing groups enhanced the activity against resistant bacterial strains .
  • Anticancer Evaluation : In vitro studies on thiazole derivatives indicated that they could induce apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
  • Inflammation Model : A model using lipopolysaccharide (LPS)-stimulated macrophages showed that thiazole derivatives could significantly reduce the production of pro-inflammatory cytokines, highlighting their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The mesityl group and thiazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The pivalamide group enhances the compound’s stability and bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Structural Features and Lipophilicity

  • The mesityl and pivalamido groups in the target compound confer high lipophilicity (LogP ≈ 3.8), favoring membrane permeability and target binding in hydrophobic pockets. In contrast, the dioxothiazolidinyl group in Compound reduces LogP (1.2) due to polar oxygen atoms, enhancing aqueous solubility but limiting passive diffusion .
  • The Fmoc-piperazine derivative exhibits intermediate LogP (2.5), balancing solubility in organic solvents (e.g., DMF) and compatibility with solid-phase peptide synthesis.

Functional Group Reactivity

  • The thiazole ring in the target compound and Compound allows for electrophilic substitution or coordination to metal ions, useful in catalytic or metalloenzyme inhibition applications.
  • The dioxothiazolidinyl moiety in Compound resembles thiazolidinediones, known peroxisome proliferator-activated receptor (PPAR-γ) agonists used in diabetes treatment .
  • The Fmoc group in Compound serves as a temporary protecting group for amines in peptide synthesis, enabling controlled deprotection under mild conditions .

Computational Insights

DFT-based calculations highlight the electronic effects of substituents. For example:

  • The electron-withdrawing dioxothiazolidinyl group in Compound increases polarity, aligning with its hypothesized role in polar target interactions.

Biological Activity

2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance. The structural formula can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Research suggests that 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid may exert its biological effects through several mechanisms:

  • Aldose Reductase Inhibition : Similar compounds have demonstrated the ability to inhibit aldose reductase (AR), an enzyme implicated in inflammatory processes and diabetic complications .
  • NF-κB Pathway Modulation : The compound may influence the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in regulating immune responses and inflammation .
  • Antioxidant Activity : Preliminary studies indicate that the compound may enhance antioxidant defenses, potentially reducing oxidative stress in cellular environments .

In Vitro Studies

In vitro assessments have shown that derivatives of thiazole compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid have been reported to exhibit selective cytotoxicity against tumor cells while sparing normal cells .

In Vivo Studies

Animal models have provided insights into the therapeutic potential of this compound. For example, studies involving liver injury models demonstrated that treatment with related thiazole derivatives led to significant reductions in liver enzyme levels and improved histological outcomes, suggesting protective effects against hepatotoxicity .

Case Studies

Several case studies highlight the clinical relevance of compounds structurally related to 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid:

  • Hepatic Protection : In a rat model, administration of a thiazole-based compound showed significant liver protection against carbon tetrachloride-induced damage. The treatment resulted in decreased serum alanine aminotransferase levels and reduced hepatic inflammation markers .
  • Cancer Treatment : A study evaluated the efficacy of thiazole derivatives in inhibiting tumor growth in xenograft models. Results indicated that these compounds could significantly reduce tumor size and improve survival rates in treated animals compared to controls .

Data Tables

Study Model Outcome Mechanism
Rat ModelLiver protection from CCl₄ damageNF-κB inhibition, antioxidant activity
XenograftTumor growth inhibitionCytotoxicity towards cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid, and what experimental parameters require optimization?

  • Methodology: The compound’s synthesis likely involves multi-step reactions, including condensation of thiazole derivatives with acetic acid precursors. For analogous thiazole-acetic acid systems, refluxing in acetic acid with sodium acetate as a catalyst is common . Key parameters to optimize include:

  • Reaction time and temperature: Extended reflux (3–5 hours) ensures complete cyclization .
  • Purification: Sequential washing with acetic acid, water, ethanol, and diethyl ether, followed by recrystallization from DMF/acetic acid mixtures, improves yield and purity .
    • Validation: Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis and NMR spectroscopy.

Q. How should researchers safely handle and store 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid in laboratory settings?

  • Safety protocols:

  • Personal protective equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .
  • Engineering controls: Conduct reactions in fume hoods to avoid inhalation .
    • Storage: Store in airtight containers away from heat sources (≥25°C) and moisture. Label containers with CAS number and hazard codes .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Primary methods:

  • NMR spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns on the thiazole ring and acetic acid moiety .
  • Mass spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation .
  • HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approach:

  • Quantum chemical calculations: Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular docking: Screen derivatives against target proteins (e.g., enzymes) to prioritize synthesis .
    • Case study: ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error by 40% in reaction design .

Q. What strategies resolve contradictions in reaction yield data across different experimental conditions?

  • Methodology:

  • Design of Experiments (DoE): Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) and identify interactions .
  • Statistical analysis: Use ANOVA to determine significant factors and response surface methodology (RSM) for optimization .
    • Example: For analogous thiazole syntheses, DoE reduced required experiments by 30% while maximizing yield .

Q. How can researchers optimize reaction conditions for scaling up synthesis while maintaining efficiency?

  • Key considerations:

  • Solvent selection: Replace acetic acid with greener solvents (e.g., ethanol-water mixtures) to improve scalability and safety .
  • Catalyst recycling: Test immobilized catalysts (e.g., polymer-supported bases) to reduce waste .
    • Process control: Implement real-time monitoring (e.g., in situ FTIR) to detect intermediates and adjust parameters dynamically .

Q. What are the mechanistic insights into the compound’s reactivity in nucleophilic or electrophilic environments?

  • Experimental design:

  • Kinetic studies: Track reaction rates under varying pH and solvent polarities to infer mechanisms .
  • Isotopic labeling: Use deuterated solvents (e.g., D₂O) to identify proton transfer steps in acid-catalyzed reactions .
    • Computational support: Transition state modeling with DFT clarifies activation barriers and regioselectivity .

Data Contradiction and Reproducibility

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) between batches be addressed?

  • Troubleshooting steps:

Verify purity: Re-run HPLC and compare retention times with reference standards .

Check solvent effects: Ensure consistent deuterated solvent use (e.g., DMSO-d₆ vs. CDCl₃) .

Collaborative validation: Share samples with independent labs for cross-confirmation .

Q. What steps ensure reproducibility of synthetic protocols across different laboratories?

  • Best practices:

  • Detailed documentation: Report exact reagent grades, equipment calibration data, and ambient conditions (humidity/temperature) .
  • Reference standards: Distribute a characterized batch of the compound as a control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.